N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2-bromobenzamide

Catalog No.
S6765068
CAS No.
2640972-20-7
M.F
C17H14BrNOS2
M. Wt
392.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2-bromobenzam...

CAS Number

2640972-20-7

Product Name

N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2-bromobenzamide

IUPAC Name

2-bromo-N-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]benzamide

Molecular Formula

C17H14BrNOS2

Molecular Weight

392.3 g/mol

InChI

InChI=1S/C17H14BrNOS2/c18-14-5-2-1-4-13(14)17(20)19-10-9-12-7-8-16(22-12)15-6-3-11-21-15/h1-8,11H,9-10H2,(H,19,20)

InChI Key

FLGPVLIHEUAVSO-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)NCCC2=CC=C(S2)C3=CC=CS3)Br

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCC2=CC=C(S2)C3=CC=CS3)Br

N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2-bromobenzamide is a complex organic compound characterized by its unique structure, which incorporates a bithiophene moiety and a bromobenzamide group. The compound exhibits properties typical of thiophene derivatives, which are known for their versatility in various chemical applications. The presence of the bithiophene unit enhances its electronic properties, making it suitable for applications in organic electronics and materials science.

  • Potential for skin and eye irritation [].
  • May be harmful if inhaled or ingested [].
  • Standard laboratory practices for handling organic chemicals should be followed.

  • Substitution Reactions: The bromine atom in the benzamide moiety can be substituted with various nucleophiles, including amines and thiols.
  • Reduction Reactions: Functional groups such as nitro groups (if present) can be reduced to amino groups using reducing agents like palladium on carbon or sodium dithionite.
  • Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

These reactions allow for the modification of the compound's structure, facilitating the development of derivatives with tailored properties.

Compounds containing thiophene and bithiophene units have been studied for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific biological activity of N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2-bromobenzamide would depend on its interactions with biological targets, such as enzymes or receptors. Preliminary studies suggest potential enzyme inhibition capabilities, which could be explored further in medicinal chemistry contexts.

The synthesis of N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2-bromobenzamide typically involves multi-step organic reactions:

  • Bromination: The introduction of the bromine atom into the benzamide moiety can be achieved using reagents like N-bromosuccinimide (NBS) in the presence of a catalyst.
  • Formation of Bithiophene Unit: The bithiophene moiety may be synthesized through coupling reactions involving thiophene derivatives.
  • Amidation: The formation of the benzamide group is accomplished by reacting the brominated benzoyl chloride with an appropriate amine.
  • Final Coupling: The final step involves combining the bithiophene unit with the ethyl chain to produce the desired compound.

These steps can be optimized for yield and purity using various reaction conditions and catalysts.

N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2-bromobenzamide has potential applications in several fields:

  • Organic Electronics: Due to its electronic properties, it may be used in organic semiconductors and photovoltaic devices.
  • Medicinal Chemistry: It could serve as a building block for synthesizing new pharmaceutical agents with specific biological activities.
  • Materials Science: The compound may find use in developing conductive polymers and other advanced materials.

Studies on the interactions of N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2-bromobenzamide with biological macromolecules (like proteins) are essential for understanding its biological activity. Molecular docking studies can provide insights into binding affinities and interaction mechanisms with target enzymes or receptors. Such studies help elucidate how structural features influence biological functions.

Several compounds share structural similarities with N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2-bromobenzamide. Here are a few notable examples:

Compound NameStructureKey Features
2-BromobenzamideC7H6BrNOA simpler derivative lacking the bithiophene unit; used as a reference for biological activity.
5-BromothiopheneC4H3BrSA simpler thiophene derivative; serves as a building block for more complex syntheses.
5-NitrothiopheneC4H4N2O2SContains a nitro group that can enhance reactivity; useful in medicinal chemistry applications.
Ethyl 2-(2-bromobenzamido)-5-nitrothiophene-3-carboxylateC14H11BrN2O5SA more complex thiophene derivative with multiple functional groups; used in similar applications but varies in reactivity due to additional groups.

The uniqueness of N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2-bromobenzamide lies in its combination of a bithiophene structure with a bromobenzamide moiety, which may impart distinct electronic properties and biological activities compared to these other compounds. This combination could lead to novel applications in both material sciences and medicinal chemistry.

XLogP3

4.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

390.97002 g/mol

Monoisotopic Mass

390.97002 g/mol

Heavy Atom Count

22

Dates

Last modified: 11-23-2023

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